3-Hexanone, 5-phenyl-
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Overview
Description
3-Hexanone, 5-phenyl- is an organic compound with the molecular formula C12H16O It is a ketone characterized by a six-carbon chain with a phenyl group attached to the fifth carbon and a carbonyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 3-hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and yield.
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-hexanone. This reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as a solvent, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods
In industrial settings, 3-Hexanone, 5-phenyl- is often produced via catalytic hydrogenation of 5-phenyl-3-hexyn-2-one. This process involves the use of a palladium catalyst on carbon and hydrogen gas under high pressure and temperature conditions. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-phenyl-3-hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-Hexanone, 5-phenyl- with sodium borohydride or lithium aluminum hydride yields 5-phenyl-3-hexanol.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: 5-Phenyl-3-hexanoic acid.
Reduction: 5-Phenyl-3-hexanol.
Substitution: 5-Phenyl-3-hexanone derivatives with nitro or halogen groups.
Scientific Research Applications
3-Hexanone, 5-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hexanone, 5-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The carbonyl group in the molecule can form hydrogen bonds with active sites of enzymes, affecting their catalytic activity. Additionally, the phenyl group can participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
3-Hexanone, 5-phenyl- can be compared with other similar compounds such as:
3-Hexanone: Lacks the phenyl group, resulting in different chemical and biological properties.
5-Phenyl-2-hexanone: The position of the carbonyl group is different, leading to variations in reactivity and applications.
5-Phenyl-3-hexanol: The alcohol derivative of 3-Hexanone, 5-phenyl-, with different physical and chemical properties.
Properties
CAS No. |
80201-97-4 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
VCWZPQLAWHWVGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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